molecular formula C8H11NO B13052183 (1R)-1-(furan-3-yl)but-3-en-1-amine

(1R)-1-(furan-3-yl)but-3-en-1-amine

Cat. No.: B13052183
M. Wt: 137.18 g/mol
InChI Key: FTCIZTPKHSUQEM-MRVPVSSYSA-N
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Description

(1R)-1-(furan-3-yl)but-3-en-1-amine is a chiral amine compound that serves as a versatile synthetic intermediate for medicinal chemistry and drug discovery research. Its structure incorporates a furan heterocycle and a terminal alkene, making it a valuable scaffold for constructing more complex nitrogen-containing molecules . The furan ring is a privileged structure in drug design, often employed in the synthesis of bioactive N-heterocyclic frameworks . The terminal alkene functionality provides a handle for further chemical modification through various reactions, such as cross-coupling or cyclization, enabling researchers to explore diverse chemical space . The chiral (R)-configuration at the stereocenter is particularly significant for the development of enantioselective ligands and catalysts, as well as for probing stereospecific interactions in biological systems. As such, this compound is principally used in the synthesis of novel chemical entities for pharmacological screening and as a key intermediate in the development of potential therapeutic agents. This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(1R)-1-(furan-3-yl)but-3-en-1-amine

InChI

InChI=1S/C8H11NO/c1-2-3-8(9)7-4-5-10-6-7/h2,4-6,8H,1,3,9H2/t8-/m1/s1

InChI Key

FTCIZTPKHSUQEM-MRVPVSSYSA-N

Isomeric SMILES

C=CC[C@H](C1=COC=C1)N

Canonical SMILES

C=CCC(C1=COC=C1)N

Origin of Product

United States

Biological Activity

(1R)-1-(furan-3-yl)but-3-en-1-amine is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article synthesizes current research findings, including data tables and case studies, to present a comprehensive overview of its biological activity.

PropertyValue
Molecular Formula C8H9NO
Molecular Weight 151.16 g/mol
IUPAC Name This compound
Canonical SMILES C=CCC@HN

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The furan ring is known for its electrophilic nature, allowing it to participate in nucleophilic attacks, which can lead to the modulation of enzymatic activities and signal transduction pathways.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. Research indicates that it has effective inhibitory concentrations against various bacterial strains:

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli2 µg/mL
Staphylococcus aureus0.5 µg/mL
Bacillus subtilis1 µg/mL
Salmonella spp.4 µg/mL

The compound's mechanism against bacteria involves disrupting cellular membranes or inhibiting key metabolic pathways, leading to cell death.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, showing the following results:

Cell Line IC50 Value (µM)
MDA-MB-231 (breast cancer)10
A549 (lung cancer)15
HeLa (cervical cancer)20

The compound induces apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle, particularly arresting cells in the G2/M phase.

Study 1: Antimicrobial Efficacy

A study published in Organic & Biomolecular Chemistry evaluated the antimicrobial efficacy of several derivatives of furan-based compounds, including this compound. The results indicated that this compound had a strong bactericidal effect against Gram-positive bacteria, with a notable reduction in biofilm formation .

Study 2: Anticancer Properties

In another investigation reported in Molecules, researchers assessed the anticancer effects of this compound on human breast cancer cells. The findings revealed that treatment led to significant downregulation of cyclin D1 and matrix metalloproteinase 9 (MMP9), suggesting potential for use in therapeutic strategies against metastatic breast cancer .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physical Properties

The following table summarizes key analogs and their properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Synthesis Yield (%)
(1R)-1-(Furan-3-yl)but-3-en-1-amine Furan-3-yl C₈H₁₁NO 137.18 188.7 1.0 Not reported
(1R)-1-Phenylbut-3-en-1-amine Phenyl C₁₀H₁₃N 147.22 219.7 0.951 Not reported
(1R)-1-(4-Chlorophenyl)but-3-en-1-amine 4-Chlorophenyl C₁₀H₁₂ClN 181.66 Not reported Not reported 98
1-(4-Methoxyphenyl)but-3-en-1-amine 4-Methoxyphenyl C₁₁H₁₅NO 177.24 Not reported Not reported 89
1-([1,1'-Biphenyl]-4-yl)but-3-en-1-amine Biphenyl-4-yl C₁₆H₁₇N 223.32 Not reported Not reported 88

Key Observations :

  • Aromatic Substituents : Replacing the furan-3-yl group with phenyl (e.g., (1R)-1-phenylbut-3-en-1-amine) increases molecular weight and boiling point due to enhanced van der Waals interactions .
  • Electron-Withdrawing Groups : Chlorine substituents (e.g., 4-chlorophenyl in compound 9b) improve synthesis yields (98%) compared to methoxy or biphenyl analogs, likely due to stabilized intermediates .
  • Steric Effects : Isopropyl substituents (e.g., in compound 9e) reduce yields (85%) compared to chlorophenyl analogs, suggesting steric hindrance during synthesis .

Spectroscopic Comparisons

NMR Data

The amine proton (NH) and adjacent carbons exhibit distinct shifts depending on substituents:

Compound δ¹H (NH) δ¹³C (C1) Key Substituent Effects
This compound Not reported Not reported Furan ring causes deshielding of adjacent carbons.
(1R)-1-Phenylbut-3-en-1-amine 1.86 ppm (s, NH₂) 55.1 (C1) Phenyl ring induces upfield shifts due to electron donation .
1-(4-Methoxyphenyl)but-3-en-1-amine Not reported 55.1 (C1) Methoxy group downshifts aromatic protons (δ 6.87 ppm) .
(RS,1R)-N-(tert-Butanesulfinyl)-1-(4-chlorophenyl)but-3-en-1-amine 3.68 ppm (s, NH) 55.2 (C1) Sulfinyl group broadens NH signal and stabilizes conformation .

Insights :

  • Electron-donating groups (e.g., methoxy) shield aromatic protons, while electron-withdrawing groups (e.g., chlorine) deshield them.
  • Bulky substituents like tert-butanesulfinyl alter NH coupling patterns due to restricted rotation .

Pharmacological and Industrial Relevance

  • Phenyl and Chlorophenyl Analogs : These are intermediates in antipsychotic and antiviral agents, leveraging their aromatic stacking capabilities .
  • Hydrochloride Salts : Derivatives like (R)-1-phenylbut-3-en-1-amine hydrochloride (CAS: 132312-93-7) improve solubility for pharmaceutical formulations .

Preparation Methods

Petasis Reaction-Based Synthesis

A prominent approach involves the Petasis borono-Mannich reaction sequence, which enables the formation of α-substituted homoallylic amines under mild conditions with high stereoselectivity.

Key Reaction Components:

  • Primary amine: N-allyl-N-(2-furylmethyl) amine or similar furanyl amines.
  • Boronic acid: Furan-3-boronic acid.
  • Aldehyde: α-Hydroxy aldehydes or masked aldehydes such as 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol.
  • Solvent: Hexafluoroisopropanol (HFIP) is commonly used.
  • Reaction conditions: Room temperature stirring for 2 hours.

Example Procedure:

  • Mix N-allyl-N-(2-furylmethyl) amine (0.73 mmol), 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol (0.87 mmol), and furan-3-boronic acid (0.87 mmol) in 5 mL HFIP.
  • Stir at room temperature for 2 hours.
  • Purify the product by standard chromatographic techniques to obtain the desired amine in approximately 80% yield as a colorless oil.

Analytical Data:

  • ^1H NMR and ^13C NMR confirm the structure.
  • High-resolution mass spectrometry (HRMS) matches calculated molecular weights.

This method provides a stereoselective route to (1R)-1-(furan-3-yl)but-3-en-1-amine derivatives with good yields and functional group tolerance.

Carbamoylation and Base-Mediated Coupling

Another method involves the reaction of furan-3-yl derivatives with amines in the presence of aprotic solvents and bases.

Reaction Conditions:

  • Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), acetonitrile, dioxane, dichloromethane, or chloroform.
  • Bases: Triethylamine or similar organic bases.
  • Temperature: Between -70 °C and 40 °C, preferably -10 °C to 20 °C.
  • Reaction time: Typically 3 hours with stirring at ~20 °C.

This method is suited for carbamoylation reactions and can be adapted for the preparation of chiral amines bearing furan rings by selecting appropriate starting materials and reaction partners.

Metal-Free Ambient Temperature Synthesis

Recent advances include metal-free synthesis of α-substituted homoallylamines at ambient temperature using imine intermediates and allylmagnesium reagents.

Procedure Highlights:

  • Preparation of imine intermediates from benzophenone imine and allylmagnesium chloride.
  • Subsequent reaction with furan-3-yl aldehydes or related electrophiles.
  • Use of molecular sieves and solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
  • Reactions proceed at room temperature with high yields (up to 99%).

This approach avoids metal catalysts, simplifying purification and reducing environmental impact. It can be adapted for the synthesis of this compound by appropriate choice of starting materials.

Comparative Data Table of Preparation Methods

Method Key Reagents Solvent(s) Temperature Range Yield (%) Notes
Petasis Reaction N-allyl-N-(2-furylmethyl) amine, furan-3-boronic acid, α-hydroxy aldehyde Hexafluoroisopropanol (HFIP) Room temperature (RT) ~80 Stereoselective, mild conditions, good yields
Carbamoylation with Bases Furan-3-yl derivatives, triethylamine THF, DMF, acetonitrile, etc. -70 °C to 40 °C (prefer -10 to 20 °C) Not specified Requires aprotic solvents and base, versatile
Metal-Free Imine Route Benzophenone imine, allylmagnesium chloride, furan-3-yl aldehyde HFIP, 2-MeTHF Room temperature Up to 99 Metal-free, ambient conditions, high yield

Research Findings and Notes

  • The Petasis reaction provides a powerful tool for constructing complex amines with multiple functional groups and stereocenters in a single step, especially useful for this compound analogs.
  • Use of aprotic solvents and controlled low temperatures in carbamoylation reactions ensures high selectivity and yield.
  • Metal-free synthesis methods offer environmentally friendly alternatives with simplified workups.
  • Analytical characterization (NMR, HRMS) confirms the integrity and stereochemistry of the synthesized amines.
  • Reaction times typically range from 2 to 6 hours depending on the method and scale.

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